N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide
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Overview
Description
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide is a complex organic compound that features a pyrazole ring, a purine moiety, and a piperidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-viral properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-dimethyl-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide
- N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-3-carboxamide
- N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxylate
Uniqueness
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C19H26N8O |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-1-(7H-purin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H26N8O/c1-11(2)27-13(4)15(12(3)25-27)24-19(28)14-5-7-26(8-6-14)18-16-17(21-9-20-16)22-10-23-18/h9-11,14H,5-8H2,1-4H3,(H,24,28)(H,20,21,22,23) |
InChI Key |
OAHKLWXGZBRMCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)C2CCN(CC2)C3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
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